

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate molecular structure and weight

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Compound of Interest

Compound Name: Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate

Cat. No.: B1352686

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An In-Depth Technical Guide to **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate**

Abstract

This technical guide provides a comprehensive scientific overview of **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate** (CAS No. 62140-67-4). As a specialized organic compound, its utility is primarily recognized in its role as a key intermediate and building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.^[1] This document elucidates its molecular structure, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, and potential applications. The content herein is curated for researchers, chemists, and professionals in drug development, offering field-proven insights and methodologies grounded in established chemical principles.

Part 1: Molecular Profile and Physicochemical Properties

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a benzoate ester derivative characterized by a multifunctional aromatic system. The core structure consists of a benzene ring substituted with three key functional groups that dictate its chemical behavior and synthetic utility:

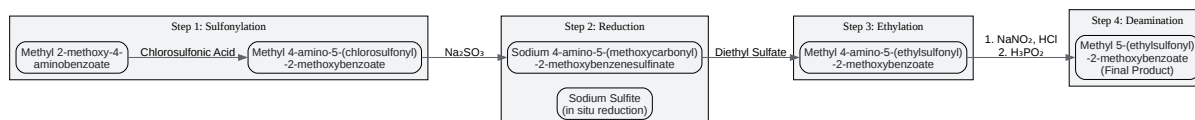
- **Methyl Ester Group (-COOCH₃):** Located at the C1 position, this group provides a site for hydrolysis to the corresponding carboxylic acid or transesterification, making it a versatile

handle in multi-step syntheses.

- **Methoxy Group (-OCH₃):** Positioned at C2 (ortho to the ester), this electron-donating group influences the aromatic ring's reactivity and provides a potential point for metabolic interaction in derivative compounds.
- **Ethylsulfonyl Group (-SO₂CH₂CH₃):** At the C5 position (para to the methoxy group), this electron-withdrawing group significantly impacts the molecule's polarity, solubility, and electronic properties. The sulfonyl moiety is a common feature in many bioactive molecules, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability.

The combination of these groups results in a molecule with distinct chemical properties, making it a valuable intermediate for targeted synthesis.

Molecular Structure Diagram



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Caption: Proposed four-step synthesis workflow for the target compound.

Step-by-Step Methodology

Disclaimer: This protocol is a proposed route and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

- **Step 1: Sulfonylation of Methyl 2-methoxy-4-aminobenzoate**

- In a reaction vessel equipped with a stirrer and under an inert atmosphere, slowly add Methyl 2-methoxy-4-aminobenzoate to an excess of chlorosulfonic acid at 0-5 °C.
- Allow the reaction to stir for 6-8 hours, gradually warming to room temperature. [2] * Carefully quench the reaction by pouring it onto crushed ice.
- The precipitated solid, Methyl 4-amino-5-(chlorosulfonyl)-2-methoxybenzoate, is collected by filtration, washed with cold water, and dried.
- Step 2: Reduction to Sodium Sulfinate
 - Suspend the dried sulfonyl chloride in an aqueous solution of sodium sulfite.
 - Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS). This step forms the sodium sulfinate salt in situ. [2]
- Step 3: Ethylation to Form the Sulfone
 - To the resulting solution containing the sodium sulfinate, add diethyl sulfate.
 - Maintain the reaction at reflux for another 6-8 hours. [2] * Cool the reaction mixture and extract the product, Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, using a suitable organic solvent (e.g., ethyl acetate).
 - Purify the crude product by crystallization or column chromatography.
- Step 4: Reductive Deamination (Sandmeyer-type reaction)
 - Dissolve the purified amino-substituted product in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
 - Add a solution of sodium nitrite dropwise to form the diazonium salt.
 - Slowly add this diazonium salt solution to pre-cooled hypophosphorous acid (H₃PO₂).
 - Allow the reaction to stir and warm to room temperature. The final product, **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate**, will precipitate or be extracted.

- The final compound is purified via recrystallization to yield a white to off-white solid. [3]

Part 3: Applications in Research and Development

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is not typically an end-product but rather a high-value intermediate. Its structure is relevant to the synthesis of various pharmaceutical agents.

- **Scaffold for API Synthesis:** The compound serves as a precursor for more complex molecules. For instance, related structures like Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate are known impurities or intermediates in the synthesis of antipsychotic drugs such as Amisulpride. [2][4] This highlights the importance of the ethylsulfonyl-methoxybenzoate scaffold in medicinal chemistry.
- **Fragment-Based Drug Discovery:** The ethylsulfonyl group is a desirable feature in modern drug design. It is metabolically stable and acts as a strong hydrogen bond acceptor, which can enhance binding affinity to biological targets. This makes the title compound an attractive fragment for building libraries of potential drug candidates.
- **Chemical Probe Development:** Due to its defined structure and reactive handles (the ester group), it can be used to synthesize chemical probes for studying biological pathways or validating drug targets.

Part 4: Safety and Handling

As a laboratory chemical, **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate** requires careful handling to ensure personnel safety.

- **Hazard Classification:** It is classified as an irritant. Hazard statements indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed (H302). * **Precautionary Measures:** Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. [5] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. [5] * **Storage:** The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. [5] It is classified as a combustible solid.

References

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